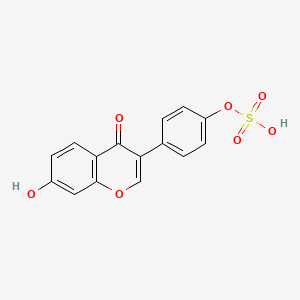
Daidzein 4'-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daidzein 4’-sulfate is a sulfated derivative of daidzein, an isoflavone predominantly found in soybeans and other legumes. Isoflavones are a class of phytoestrogens, plant-derived compounds with estrogenic activity. Daidzein 4’-sulfate is formed through the sulfation of daidzein, which enhances its solubility and alters its biological activity. This compound has garnered interest due to its potential health benefits and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of daidzein 4’-sulfate typically involves the sulfation of daidzein. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of daidzein 4’-sulfate may involve enzymatic sulfation using sulfotransferases. This method is advantageous due to its specificity and mild reaction conditions. The use of recombinant enzymes in bioreactors can facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Daidzein 4’-sulfate can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate daidzein.
Oxidation: Oxidative reactions can modify the phenolic structure, potentially leading to quinone formation.
Reduction: Reduction reactions can target the carbonyl group in the isoflavone structure.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Daidzein.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of daidzein.
Aplicaciones Científicas De Investigación
Daidzein 4’-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.
Biology: Investigated for its role in cellular transport mechanisms and its interaction with various transport proteins.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antioxidant properties. It has shown promise in reducing estrogen-dependent cancer cell proliferation.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced solubility and bioavailability .
Mecanismo De Acción
Daidzein 4’-sulfate exerts its effects through several mechanisms:
Estrogen Receptor Modulation: It can bind to estrogen receptors, modulating their activity and influencing estrogen-dependent pathways.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Cellular Transport: Daidzein 4’-sulfate is actively transported into cells by specific transport proteins, influencing its bioavailability and activity .
Comparación Con Compuestos Similares
Daidzein: The parent compound, less soluble but with similar estrogenic activity.
Genistein: Another isoflavone with higher estrogen receptor affinity and similar health benefits.
Glycitein: A less common isoflavone with distinct biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness of Daidzein 4’-Sulfate: Daidzein 4’-sulfate stands out due to its enhanced solubility and unique biological activities. Its sulfation alters its interaction with cellular transport proteins and enzymes, potentially leading to different pharmacokinetics and bioavailability compared to its non-sulfated counterparts .
Propiedades
Número CAS |
162935-26-4 |
|---|---|
Fórmula molecular |
C15H10O7S |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20) |
Clave InChI |
CQRHJEVIKOKQMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


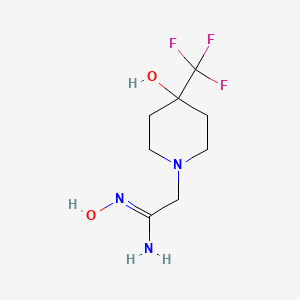
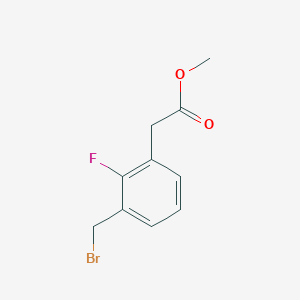
![Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate](/img/structure/B13434818.png)
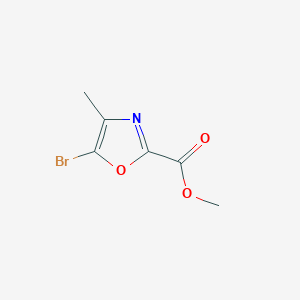
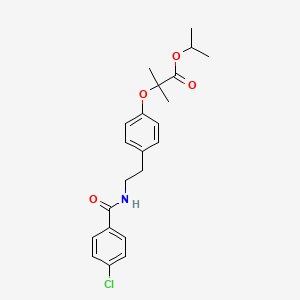
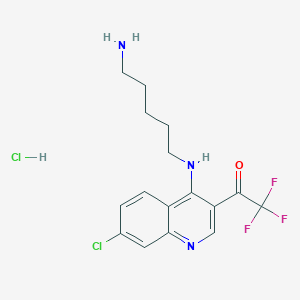
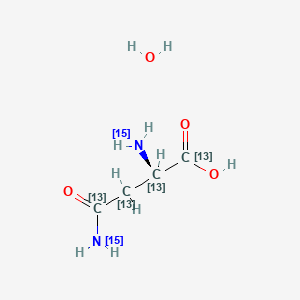
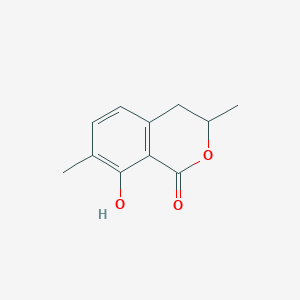
![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)
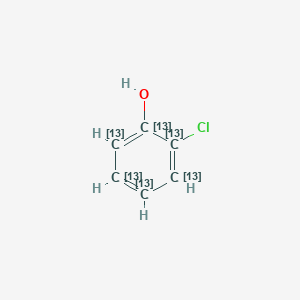
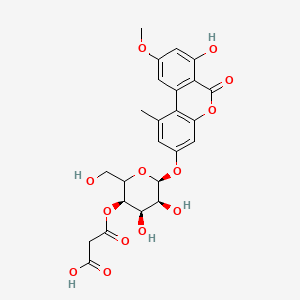
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
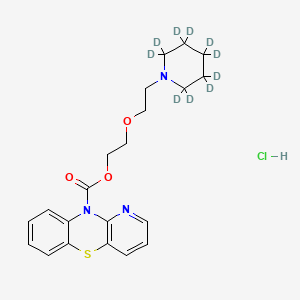
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
